9-(2H-1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
9-(1,3-Benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole ring, a methoxyphenyl group, and a purine core
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O5/c1-28-12-5-3-2-4-11(12)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)10-6-7-13-14(8-10)30-9-29-13/h2-8H,9H2,1H3,(H2,21,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBOVYURAWZTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using anisole and an appropriate alkylating agent.
Construction of the Purine Core: The purine core is synthesized through a series of condensation reactions involving guanine or its derivatives.
Final Coupling Reaction: The final step involves coupling the benzodioxole and methoxyphenyl intermediates with the purine core under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-(1,3-Benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of the carbonyl group in the purine core may produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent . It exhibits inhibitory effects on specific molecular targets involved in cancer cell proliferation. Studies have shown that it can induce apoptosis in cancer cells by inhibiting key enzymes such as phospholipase A2 and cyclin-dependent kinases (CDKs) involved in cell cycle regulation .
Biological Research
In biological studies, this compound is utilized to explore the molecular mechanisms underlying various cellular processes. Its ability to modulate enzyme activity makes it a valuable tool for understanding pathways related to cell growth and apoptosis. For instance, it has been shown to affect signaling pathways that regulate cellular responses to stress and growth factors.
Chemical Synthesis
The compound serves as a building block in synthetic organic chemistry. Its unique structure allows it to be used in the synthesis of more complex molecules, including those with potential pharmaceutical applications. The reactivity of its functional groups enables various chemical transformations, making it a versatile intermediate in organic synthesis .
Industrial Applications
Due to its unique chemical properties, this compound is also explored for potential applications in the development of new materials and chemical processes. Its stability and reactivity may allow it to be used in creating advanced materials or catalysts for industrial reactions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, such as inhibition, activation, or allosteric modulation. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 9-(1,3-Benzodioxol-5-yl)-2-(2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide
- 9-(1,3-Benzodioxol-5-yl)-2-(2-chlorophenyl)-8-oxo-7H-purine-6-carboxamide
- 9-(1,3-Benzodioxol-5-yl)-2-(2-nitrophenyl)-8-oxo-7H-purine-6-carboxamide
Uniqueness
The uniqueness of 9-(2H-1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide lies in its specific combination of functional groups. The presence of the methoxy group, in particular, imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , often referred to as a benzodioxole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 394.38 g/mol. Its structure features a purine core substituted with a benzodioxole and methoxyphenyl groups, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzodioxole exhibit significant antimicrobial properties. For instance, compounds similar to the one under study have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . A study demonstrated that certain benzodioxole derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting potential as novel antimicrobial agents .
Anticancer Properties
The compound's structure suggests potential anticancer activity. In vitro studies have shown that benzodioxole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). For example, one study reported that specific derivatives reduced cell viability significantly at concentrations ranging from 10 to 50 µM . The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown promising results as an inhibitor of α-amylase and acetylcholinesterase, which are relevant in diabetes management and neurodegenerative diseases, respectively. In vitro assays revealed IC50 values indicating strong inhibitory effects at micromolar concentrations .
Case Studies
- Antimicrobial Efficacy : A study involving a series of benzodioxole derivatives demonstrated that several compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds were found to possess a specific substitution pattern that enhanced their binding affinity to bacterial targets .
- Cytotoxicity in Cancer Cells : An investigation into the cytotoxic effects of related benzodioxole compounds on various cancer cell lines showed that these compounds could selectively induce cell death in malignant cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
- In Vivo Studies : In vivo experiments using diabetic mouse models indicated that certain derivatives significantly lowered blood glucose levels without adverse effects on body weight or behavior, highlighting their potential as therapeutic agents for managing diabetes .
The biological activity of the compound can be attributed to several mechanisms:
- Interaction with DNA : Some studies suggest that benzodioxole derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Modulation : The inhibition of enzymes such as α-amylase affects carbohydrate metabolism, which is beneficial for diabetes management.
- Receptor Binding : The compound may act as a ligand for specific receptors involved in inflammatory responses or cancer progression.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 9-(2H-1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves multi-step reactions starting with purine core functionalization. Substituted aryl groups (e.g., benzodioxole and methoxyphenyl) are introduced via nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Catalysts like palladium complexes for cross-coupling or Lewis acids for regioselectivity are critical. For example, and highlight the use of temperature-controlled steps (60–80°C) and solvents like DMF or THF to stabilize intermediates .
- Key Parameters : Monitor reaction progress via TLC/HPLC, and purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane). Final yields range from 45–65%, depending on substituent steric effects .
Q. How can researchers confirm the molecular structure of this compound, and what analytical techniques are recommended?
- Methodology : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for substituent connectivity), FT-IR (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (HRMS for molecular ion validation). X-ray crystallography is ideal for resolving stereochemistry, as seen in for analogous purine derivatives .
- Data Interpretation : Compare spectral data with computational models (e.g., DFT calculations) to validate bond angles and electronic environments .
Q. What preliminary assays are used to screen this compound’s biological activity?
- Methodology : Begin with in vitro enzyme inhibition assays (e.g., COX-1/COX-2 for anti-inflammatory potential, as in ) and cell viability assays (MTT or SRB for cytotoxicity). Use IC₅₀ values to quantify potency. For example, reports IC₅₀ values of 0.8–2.5 µM against COX enzymes for structurally similar purines .
- Controls : Include positive controls (e.g., indomethacin for COX assays) and solvent controls (DMSO <0.1%) to validate results .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays for this compound?
- Case Study : If anti-inflammatory activity conflicts across studies, validate assay conditions (e.g., enzyme source, buffer pH, incubation time). For example, attributes discrepancies to variations in COX isoform expression levels .
- Solutions :
- Perform kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
- Use knockout cell lines (e.g., COX-1⁻/⁻) to isolate target specificity .
Q. What strategies improve the metabolic stability of this compound for in vivo studies?
- Approaches :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the benzodioxole ring to reduce oxidative metabolism ( notes similar strategies for brominated analogs) .
- Prodrug Design : Convert the carboxamide to an ester prodrug to enhance bioavailability, as seen in for purine derivatives .
- Validation : Use microsomal stability assays (human/rat liver microsomes) and monitor half-life (t₁/₂) improvements .
Q. How can computational modeling guide SAR studies for this compound?
- Methodology :
- Perform docking simulations (AutoDock Vina, Schrödinger) to map interactions with target proteins (e.g., COX-2, kinases). used this to explain enhanced activity in methoxy-substituted analogs .
- Apply QSAR models to predict substituent effects on logP, solubility, and binding affinity .
- Data Utilization : Correlate computed binding energies (ΔG) with experimental IC₅₀ values to prioritize derivatives .
Critical Considerations
- Synthetic Challenges : Steric hindrance from the 2-methoxyphenyl group may reduce coupling efficiency. Optimize using bulkier catalysts (e.g., Buchwald-Hartwig conditions) .
- Biological Variability : Account for species-specific metabolism in preclinical models (e.g., cytochrome P450 differences) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
